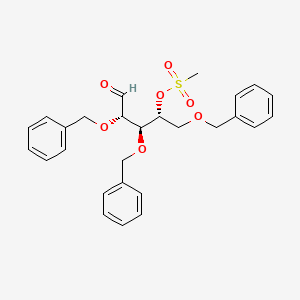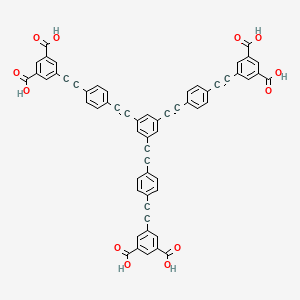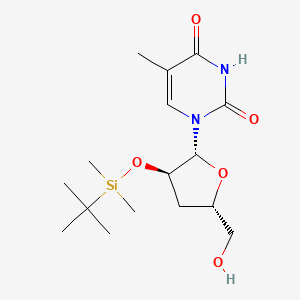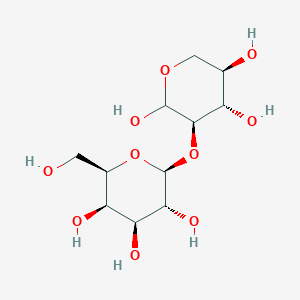![molecular formula C15H8F6O2 B12840845 4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in various scientific and industrial applications. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to form an intermediate. This intermediate then undergoes a substitution reaction with trifluoroacetate, followed by oxidation to yield the desired carboxylic acid .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials like 3,3’,4,4’-tetramethylbiphenyl and efficient reaction conditions are crucial. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives .
Scientific Research Applications
4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and advanced materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Its stability and reactivity are leveraged in the development of pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
4,4’-Bis(trifluoromethyl)biphenyl: Shares similar structural features but lacks the carboxylic acid group.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of the carboxylic acid, leading to different reactivity and applications.
Uniqueness: 4’,5-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and a carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C15H8F6O2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-3-1-8(2-4-9)12-7-10(15(19,20)21)5-6-11(12)13(22)23/h1-7H,(H,22,23) |
InChI Key |
YZBOYHWDBQFKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


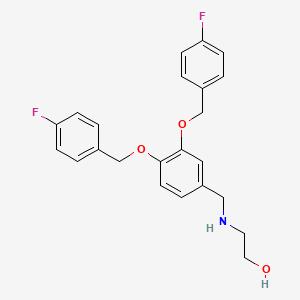
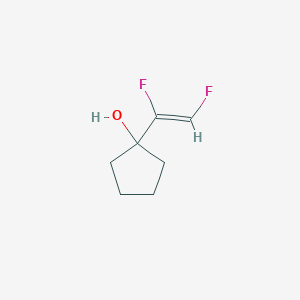

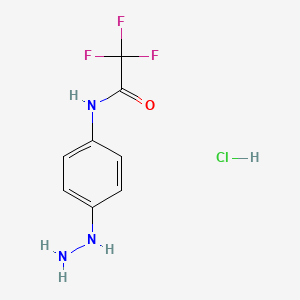

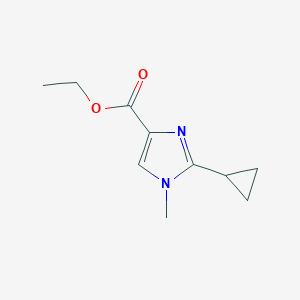
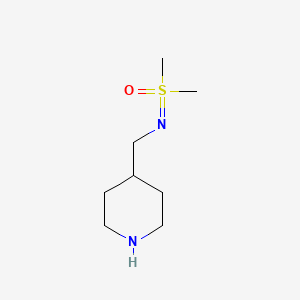
![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
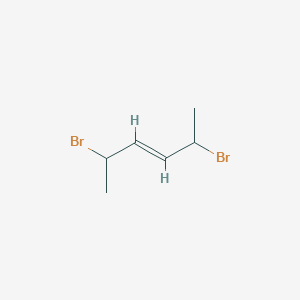
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
